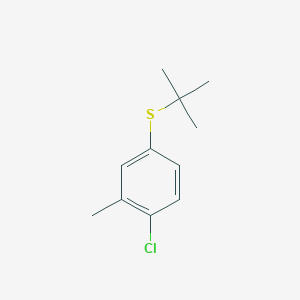
4-Tert-butylsulfanyl-1-chloro-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “4-Tert-butylsulfanyl-1-chloro-2-methylbenzene” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and uses to appreciate its significance in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “4-Tert-butylsulfanyl-1-chloro-2-methylbenzene” involves specific chemical reactions and conditions. Detailed information about its synthetic routes and reaction conditions can be found in specialized chemical literature and patents . These sources provide insights into the step-by-step procedures, reagents, and conditions required for its preparation.
Industrial Production Methods: Industrial production of “this compound” typically involves large-scale chemical processes that ensure high yield and purity. The methods used in industrial settings are optimized for efficiency and cost-effectiveness, often involving advanced technologies and equipment .
Chemical Reactions Analysis
Types of Reactions: “4-Tert-butylsulfanyl-1-chloro-2-methylbenzene” undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying its structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The reactions involving “this compound” often require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride .
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Scientific Research Applications
“4-Tert-butylsulfanyl-1-chloro-2-methylbenzene” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a probe or reagent for investigating biological processes. In medicine, it could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemical products .
Mechanism of Action
The mechanism of action of “4-Tert-butylsulfanyl-1-chloro-2-methylbenzene” involves its interaction with specific molecular targets and pathwaysDetailed studies on its mechanism of action can provide insights into how it exerts its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “4-Tert-butylsulfanyl-1-chloro-2-methylbenzene” include other chemical entities with related structures and properties. These compounds may share similar synthetic routes, reactions, and applications .
Uniqueness: What sets “this compound” apart from similar compounds is its unique combination of properties and applications. Its specific structure and reactivity make it suitable for particular uses that other compounds may not fulfill as effectively .
Properties
IUPAC Name |
4-tert-butylsulfanyl-1-chloro-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClS/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWAHQYZSZPNJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC(C)(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)SC(C)(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














